molecular formula C15H9FN2O3S B2988073 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide CAS No. 892848-72-5

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide

Cat. No.: B2988073
CAS No.: 892848-72-5
M. Wt: 316.31
InChI Key: CPHWCRJQYWZDLI-UHFFFAOYSA-N
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Description

The compound "N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide" features a complex heterotricyclic scaffold incorporating oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. This tricyclic framework (C₇H₅N₂O₂S) forms a rigid, fused-ring system with a benzamide substituent at the 11-position, modified by a fluorine atom at the ortho position of the benzoyl group. The presence of fluorine, a strong electron-withdrawing group, likely enhances metabolic stability and influences binding interactions in biological systems . While direct bioactivity data for this compound are absent in the provided evidence, structurally related tricyclic systems are known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-4-2-1-3-8(9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWCRJQYWZDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the fluorobenzamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Weight Key Properties/Findings Reference
N-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca-...-11-yl}-4-methoxybenzamide 4-methoxybenzamide 328.34 Higher lipophilicity due to methoxy group; used in crystallography studies.
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride 3-(phenylsulfanyl)propanamide 583.13 (HCl salt) Enhanced solubility via dimethylamino propyl group; potential protease inhibition activity.
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Difluorobenzo[d]thiazolyl 363.33 Dual fluorine substitution improves pharmacokinetics; antifungal activity reported.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclic core 396.42 Tetrazolopyrimidine derivatives exhibit antitumor activity; structural rigidity enhances DNA intercalation.
1-(4,5-Dinitro-10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone Dinitro and trifluoroacetyl 365.24 Electron-deficient core facilitates electrophilic reactivity; used in agrochemical studies.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2-fluorobenzamide group in the target compound may confer improved metabolic resistance compared to the 4-methoxybenzamide analog, as fluorine reduces susceptibility to oxidative metabolism .

Core Modifications :

  • Hexaazatricyclic systems (e.g., ) exhibit broader π-conjugation, enabling stronger DNA intercalation than the dioxa-thia-aza tricycle.
  • Nitro and trifluoro groups (e.g., ) increase electrophilicity, favoring covalent bond formation with biological targets.

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive tricyclic framework that includes multiple heteroatoms (oxygen and sulfur), which contribute to its reactivity and biological interactions. Its structural formula can be summarized as follows:

CxHyNOzSw\text{C}_{x}\text{H}_{y}\text{N}\text{O}_{z}\text{S}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of heteroatoms allows for diverse interactions that can modulate various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that thieno[2,3-c]pyrazole derivatives possess anticancer effects through multiple pathways including cell cycle arrest and apoptosis induction .

Antimicrobial Properties

This compound may also exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Antioxidant Effects

The compound has potential antioxidant properties that can protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-fluorobenzamide, we can compare it with other related compounds:

Compound NameStructureBiological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-5-nitrothiophene-2-carboxamideStructureAnticancer, Antimicrobial
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3-methylbenzamideStructureAntioxidant

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a related thieno[2,3-c]pyrazole derivative on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, derivatives similar to N-{4,6-dioxa...} were tested against resistant bacterial strains showing promising results in reducing bacterial load.

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